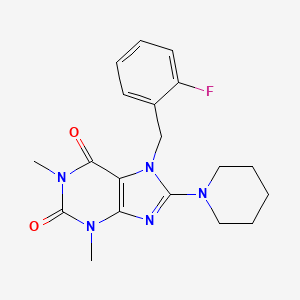![molecular formula C14H10BrN5OS B11674040 3-(5-bromo-2-thienyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674040.png)
3-(5-bromo-2-thienyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a thienyl group, and a pyridinylmethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thienyl Group: The thienyl group can be introduced via a bromination reaction, where thiophene is treated with bromine to yield 5-bromo-2-thiophene.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with the brominated thiophene and pyridinylmethylidene group under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings.
Reduction: Reduction reactions can target the pyridinylmethylidene moiety.
Substitution: The bromine atom on the thienyl group makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyridinylmethylidene group.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for biological imaging and diagnostics.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the pyrazole and thienyl groups allows for interactions with various biological macromolecules, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The unique combination of the thienyl, pyrazole, and pyridinylmethylidene groups in 3-(5-bromo-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide provides distinct chemical and biological properties that are not found in the individual similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H10BrN5OS |
|---|---|
Poids moléculaire |
376.23 g/mol |
Nom IUPAC |
5-(5-bromothiophen-2-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10BrN5OS/c15-13-4-3-12(22-13)10-6-11(19-18-10)14(21)20-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |
Clé InChI |
SHOLEXRLDYXJSW-CAOOACKPSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
SMILES canonique |
C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B11673964.png)
![2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B11673965.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673968.png)

![2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11673980.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11673986.png)
![N-(4-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11674000.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674003.png)

![2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B11674015.png)
![(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674020.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11674026.png)
![Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11674028.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11674034.png)
